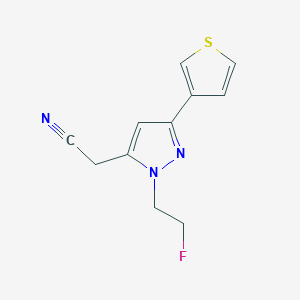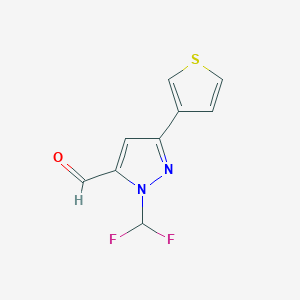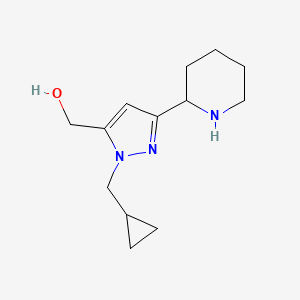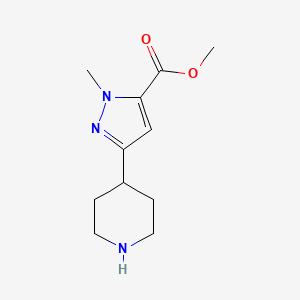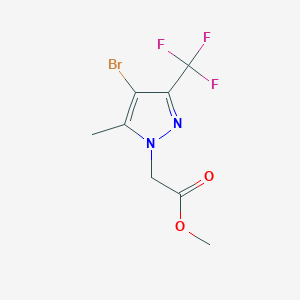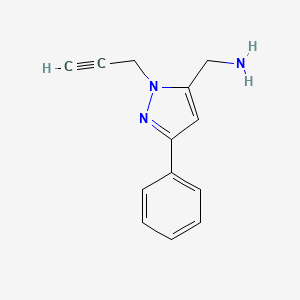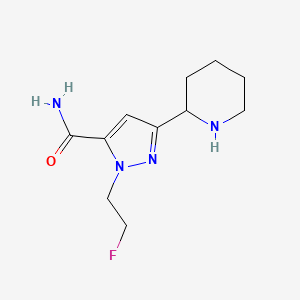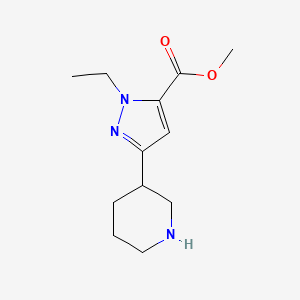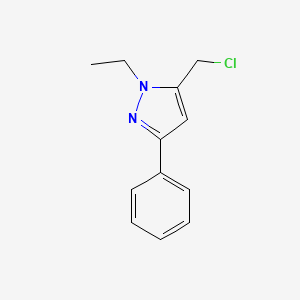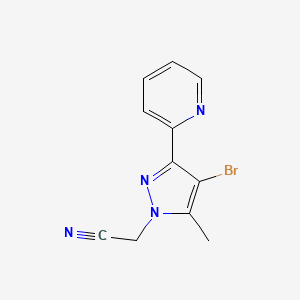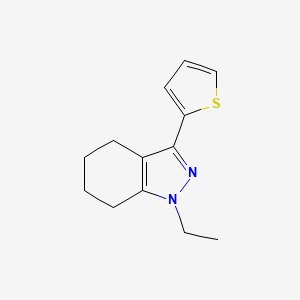
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Vue d'ensemble
Description
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a versatile molecule that serves as a core structure for the synthesis of various derivatives with significant biological activities. In a study, derivatives of this compound were synthesized and evaluated for their differentiation and proliferation effects on HL-60 cells and antiproliferative activities against several cancer cell lines, including non-small cell lung cancer, breast cancer, ovarian cancer, liver cancer, and colon cancer. Compounds derived from this structure showed potential as lead compounds for further research due to their ability to induce differentiation and potentiate the induction of differentiation by all-trans retinoic acid (ATRA). Among these, specific derivatives exhibited selective antiproliferatory activities for MCF-7 (breast cancer) and HL-60 cancer cells, suggesting their potential as new leads for cancer therapy (郭瓊文, 2006).
Antimicrobial and Antifungal Evaluation
Another research focus is the antimicrobial and antifungal evaluation of novel derivatives containing the this compound moiety. A study synthesized a series of novel di-[3(thiophen-2-yl-methyl)-4,5-dihydro-1H-[1,2,4]triazole-5-one-4yl]n-alkanes, demonstrating good antifungal activity only against yeast fungi. One compound showed antimicrobial activity against specific bacteria and yeast fungi, indicating the potential of these derivatives in developing new antimicrobial agents (Ünver, Düğdü, Sancak, & Er, 2008).
Anti-Angiogenic Agents
The search for novel anti-angiogenic agents led to the synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles, utilizing the core structure of this compound. This study identified several derivatives with significant anti-angiogenic activity, offering new directions for the development of anti-angiogenic therapies (Huang et al., 2006).
Mécanisme D'action
Indazole Derivatives
Indazole is a type of organic compound that contains a benzene ring fused to a pyrazole ring . Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often due to the indazole scaffold’s ability to bind with high affinity to multiple receptors .
Thiophene Derivatives
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Analyse Biochimique
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors, modulating their function and leading to potential therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter cellular metabolism and promote or inhibit the production of specific proteins . These effects are observed across various cell types, including immune cells and cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and receptors, either inhibiting or activating them . This binding can lead to changes in gene expression, influencing the production of proteins involved in inflammation, cell growth, and apoptosis . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Propriétés
IUPAC Name |
1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-15-11-7-4-3-6-10(11)13(14-15)12-8-5-9-16-12/h5,8-9H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLHDLLRQGMIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


